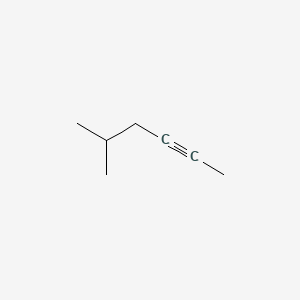

5-Methyl-2-hexyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-2-yne | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12/c1-4-5-6-7(2)3/h7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGAHRUSRQTQES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30201785 | |

| Record name | 2-Hexyne, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53566-37-3 | |

| Record name | 2-Hexyne, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053566373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyne, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30201785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HEXYNE, 5-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRL5K0LF5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Methyl-2-hexyne chemical and physical properties

An In-depth Technical Guide to 5-Methyl-2-hexyne: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a valuable internal alkyne in organic synthesis. This document details its synthesis, purification, spectroscopic characterization, and key chemical reactions, presenting data in a clear and accessible format for laboratory use.

Core Chemical and Physical Properties

This compound is a colorless liquid with the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] It is also known by its synonyms, Methyl isobutylacetylene and 2-Hexyne, 5-methyl-.[2][3] Its unique structure, featuring an internal triple bond, makes it a versatile precursor for a variety of chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [1][2] |

| Molecular Weight | 96.17 g/mol | [1][2] |

| CAS Number | 53566-37-3 | [1][2] |

| Boiling Point | 102.5 °C at 760 mmHg | [1][2] |

| Melting Point | -92.9 °C | [4][5] |

| Density | 0.752 g/cm³ | [1][2] |

| Refractive Index | 1.421 | [1][2] |

| Vapor Pressure | 38.8 mmHg at 25°C | [2] |

| LogP | 2.05580 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the alkylation of a terminal alkyne. This method involves the deprotonation of a terminal alkyne with a strong base to form a nucleophilic acetylide anion, which then undergoes an Sₙ2 reaction with an alkyl halide.[1][6][7] Two primary synthetic routes are proposed for this compound:

-

Alkylation of Propyne with an Isobutyl Halide: This involves the reaction of propyne with a strong base like sodium amide (NaNH₂) in liquid ammonia, followed by the addition of an isobutyl halide (e.g., isobutyl bromide).

-

Alkylation of 3-Methyl-1-butyne with a Methyl Halide: This route utilizes 3-methyl-1-butyne, which is deprotonated with a strong base, and the resulting acetylide is then reacted with a methyl halide (e.g., methyl iodide).

Below is a generalized experimental protocol for the synthesis via alkylation of a terminal alkyne.

Experimental Protocol: General Synthesis of an Unsymmetrical Internal Alkyne

Materials:

-

Terminal alkyne (e.g., propyne or 3-methyl-1-butyne)

-

Strong base (e.g., sodium amide, NaNH₂)

-

Anhydrous liquid ammonia (NH₃)

-

Alkyl halide (e.g., isobutyl bromide or methyl iodide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a mechanical stirrer under an inert atmosphere (e.g., argon or nitrogen).

-

Condense anhydrous liquid ammonia into the flask.

-

Slowly add the strong base (e.g., sodium amide) to the liquid ammonia with stirring.

-

Add the terminal alkyne dropwise to the stirred suspension. The formation of the acetylide anion is often indicated by a color change or dissolution of the base.

-

After stirring for a designated period (typically 30-60 minutes), add the alkyl halide dropwise.

-

Allow the reaction to proceed for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the ammonia to evaporate.

-

Extract the product with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation under reduced pressure.[8]

References

- 1. 5-METHYL-1-HEXYNE(2203-80-7) 1H NMR [m.chemicalbook.com]

- 2. 5-Methyl-2-hexene,c&t [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 5-Methyl-2-hexyne: IUPAC Nomenclature, Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 5-Methyl-2-hexyne, covering its IUPAC nomenclature, detailed chemical structure, physicochemical properties, and a representative synthetic protocol. The information is tailored for professionals in research, science, and drug development who may encounter or utilize this molecule in their work. All quantitative data is presented in a clear tabular format, and the synthetic pathway is visualized using a DOT script-generated diagram.

IUPAC Nomenclature and Chemical Structure

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules for alkynes, is This compound .[1][2][3] This name is derived as follows:

-

Hex- : The parent chain consists of six carbon atoms.

-

-yne : This suffix indicates the presence of a carbon-carbon triple bond.

-

-2- : This locant specifies that the triple bond begins at the second carbon atom of the main chain.

-

5-Methyl- : A methyl group (CH₃) is attached as a substituent to the fifth carbon atom of the chain.

The numbering of the carbon chain begins at the end closest to the triple bond to assign it the lowest possible number.[1][2][3]

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂ | [4] |

| Molecular Weight | 96.17 g/mol | [4] |

| CAS Number | 53566-37-3 | [4] |

| Density | 0.738 g/cm³ | [5] |

| Boiling Point | 102 °C | [5] |

| Melting Point | -92.9 °C | [5] |

| InChIKey | SVGAHRUSRQTQES-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CC#CCC(C)C |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the alkylation of a terminal alkyne. This Sₙ2 reaction involves the deprotonation of propyne to form a potent propynide nucleophile, which then displaces a halide from an isobutyl halide.

Synthetic Pathway

The overall synthetic scheme is a two-step process:

-

Deprotonation of Propyne: Propyne is treated with a strong base, such as sodium amide (NaNH₂), to remove the acidic terminal proton, forming the sodium propynide salt.

-

Alkylation: The resulting propynide anion acts as a nucleophile and reacts with an isobutyl halide (e.g., isobutyl bromide) to form the new carbon-carbon bond, yielding this compound.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from general procedures for the alkylation of terminal alkynes.

Materials:

-

Propyne (gas or condensed liquid)

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Isobutyl bromide ((CH₃)₂CHCH₂Br)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Apparatus:

-

A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet tube, and a mechanical stirrer.

-

A dropping funnel.

-

Standard glassware for extraction and distillation.

Procedure:

-

Preparation of Sodium Propynide:

-

In a three-necked flask cooled with a dry ice-acetone bath, condense approximately 100 mL of ammonia.

-

To the liquid ammonia, cautiously add sodium amide (1.1 equivalents) with stirring.

-

Bubble propyne gas (1.0 equivalent) through the stirred solution. The formation of a precipitate (sodium propynide) may be observed. Continue bubbling for a short period to ensure complete reaction.

-

-

Alkylation Reaction:

-

To the suspension of sodium propynide, add anhydrous diethyl ether.

-

Slowly add isobutyl bromide (1.0 equivalent) dropwise from the dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature to allow the ammonia to evaporate.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.

-

Safety Precautions:

-

Sodium amide is a highly reactive and corrosive solid. Handle with care in an inert atmosphere.

-

Liquid ammonia is a hazardous substance; work in a well-ventilated fume hood.

-

Propyne is a flammable gas.

-

Isobutyl bromide is a lachrymator and should be handled in a fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed overview of this compound, including its systematic nomenclature, structure, key physicochemical properties, and a reliable synthetic method. The information presented herein is intended to be a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The clear presentation of data and the detailed experimental protocol aim to facilitate the understanding and application of this compound in various scientific endeavors.

References

5-Methyl-2-hexyne CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2-hexyne, a valuable building block in organic synthesis. This document details its chemical identity, physical properties, and outlines a common synthetic route, including a detailed experimental protocol. Spectroscopic data for characterization and key reaction pathways are also presented to support its application in research and development.

Chemical Identity and Properties

This compound is an internal alkyne with the Chemical Abstracts Service (CAS) registry number 53566-37-3 .[1][2] Its molecular structure consists of a six-carbon chain with a triple bond between the second and third carbon atoms and a methyl group at the fifth position.

Molecular Formula: C₇H₁₂[3][4]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 53566-37-3 |

| Molecular Formula | C₇H₁₂ |

| Molecular Weight | 96.17 g/mol [3] |

| Boiling Point | 102-102.5 °C |

| Melting Point | -92.9 °C[4] |

| Density | 0.738 g/cm³[4] |

| Refractive Index | 1.415[4] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the alkylation of a terminal alkyne. This reaction involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide ion, which then undergoes a nucleophilic substitution reaction with an appropriate alkyl halide.

For the synthesis of this compound, propyne can be deprotonated using a strong base like sodium amide (NaNH₂) in a suitable solvent, such as liquid ammonia or an inert organic solvent. The resulting propynide anion is then reacted with an isobutyl halide, such as isobutyl bromide, to yield the desired product.

Caption: General reaction pathway for the synthesis of this compound via alkylation of propyne.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. Note: This is a generalized procedure and should be adapted and performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

Materials:

-

Propyne (gas or condensed liquid)

-

Sodium amide (NaNH₂)

-

Isobutyl bromide

-

Liquid ammonia (or a suitable inert solvent like THF or dioxane)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Deprotonation: In a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer, condense a sufficient amount of liquid ammonia (e.g., 200 mL for a 0.5 mol scale reaction).

-

Carefully add sodium amide (e.g., 0.55 mol) in portions to the liquid ammonia with stirring.

-

Bubble propyne gas through the stirred suspension until the blue color of the dissolved sodium amide disappears, indicating the complete formation of the sodium propynide. Alternatively, if using condensed propyne, add it dropwise.

-

Alkylation: After the formation of the propynide is complete, slowly add a solution of isobutyl bromide (e.g., 0.5 mol) in anhydrous diethyl ether (e.g., 50 mL) to the reaction mixture. Maintain the temperature of the reaction below the boiling point of liquid ammonia (-33 °C).

-

After the addition is complete, allow the reaction mixture to stir for several hours, and then let the ammonia evaporate overnight under a fume hood.

-

Work-up: Carefully quench the reaction mixture by the slow addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals corresponding to the different types of protons in the molecule. The methyl group attached to the sp³ carbon adjacent to the triple bond would appear as a singlet or a narrow triplet. The methylene protons would appear as a multiplet, and the terminal methyl groups of the isobutyl moiety would appear as a doublet.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide key information about the carbon skeleton. The two sp-hybridized carbons of the alkyne would appear in the characteristic region for alkynes (typically δ 65-90 ppm). The sp³-hybridized carbons of the methyl and isobutyl groups would appear in the upfield region of the spectrum.

IR (Infrared) Spectroscopy: The IR spectrum of this compound would exhibit a characteristic, though weak, absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.[5]

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 96, corresponding to the molecular weight of this compound.[6] Fragmentation patterns would be consistent with the loss of alkyl groups.

Logical Workflow for Technical Guide Development

The creation of this technical guide followed a structured workflow to ensure comprehensive and accurate information delivery for the target audience.

Caption: A logical workflow diagram illustrating the key stages in the development of this technical guide.

References

Spectroscopic Data Interpretation for 5-Methyl-2-hexyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-2-hexyne, a valuable building block in organic synthesis. The interpretation of its Mass Spectrometry (MS), ¹³C Nuclear Magnetic Resonance (NMR), ¹H Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy data is detailed below, offering a foundational understanding for its characterization and utilization in research and development.

Molecular Structure and Properties

This compound is an internal alkyne with the chemical formula C₇H₁₂ and a molecular weight of 96.17 g/mol .[1][2] Its structure consists of a seven-carbon chain with a triple bond between the second and third carbon atoms and a methyl group at the fifth carbon position.

Molecular Structure:

Mass Spectrometry (MS)

Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, which aids in confirming its structure.

Data Summary:

| Feature | Value | Reference |

| Molecular Formula | C₇H₁₂ | [1] |

| Molecular Weight | 96.17 g/mol | [1] |

| Major Fragments (m/z) | ||

| 96 | [M]⁺ (Molecular Ion) | [1] |

| 81 | [M-CH₃]⁺ | [1] |

| 67 | [M-C₂H₅]⁺ | |

| 53 | [M-C₃H₇]⁺ | [1] |

| 41 | [C₃H₅]⁺ (Propargyl cation) |

Interpretation:

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 96, confirming the molecular weight of this compound.[1] The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (CH₃) results in the peak at m/z 81. Subsequent fragmentation through cleavage of the alkyl chain leads to the other observed fragments. The presence of these specific fragments helps to differentiate it from its isomers.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key feature is the carbon-carbon triple bond.

Data Summary:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 2960-2850 | C-H stretch (sp³ hybridized carbons) | Strong | [3] |

| 2260-2100 | C≡C stretch (internal alkyne) | Weak | [4][5] |

| 1470-1450 | C-H bend (scissoring) | Medium | [3] |

| 1370-1350 | C-H rock (methyl) | Medium | [3] |

Interpretation:

The IR spectrum of this compound is characterized by the presence of a weak absorption band in the region of 2260-2100 cm⁻¹, which is indicative of the carbon-carbon triple bond stretch of an internal alkyne.[4][5] The weakness of this band is due to the relatively symmetrical substitution around the triple bond, which results in a small change in the dipole moment during vibration.[5] The strong absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the sp³ hybridized carbons in the methyl and methylene groups.[3] The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal alkyne, as there is no terminal C-H bond associated with the alkyne functionality.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Data Summary:

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~80 | C2 or C3 (sp hybridized) | [6][7] |

| ~75 | C3 or C2 (sp hybridized) | [6][7] |

| ~28 | C5 | [6][7] |

| ~22 | C6 and C7 (gem-dimethyl) | [6][7] |

| ~20 | C4 | [6][7] |

| ~3 | C1 | [6][7] |

Interpretation:

The two signals in the downfield region (~75-80 ppm) are characteristic of the sp-hybridized carbons of the alkyne. The remaining signals in the upfield region correspond to the sp³-hybridized carbons of the alkyl groups. The chemical shifts are influenced by the electron density and the proximity to the electronegative triple bond.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity.

Data Summary (Predicted):

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Integration |

| ~2.1 | H4 | Triplet | 2H |

| ~1.8 | H1 | Singlet | 3H |

| ~1.7 | H5 | Multiplet | 1H |

| ~0.9 | H6, H7 | Doublet | 6H |

Interpretation:

The predicted ¹H NMR spectrum of this compound would show four distinct signals. The protons on the carbon adjacent to the triple bond (H4) are expected to be deshielded and appear as a triplet around 2.1 ppm due to coupling with the neighboring methine proton. The methyl protons attached to the triple bond (H1) would appear as a singlet around 1.8 ppm. The methine proton (H5) would be a multiplet due to coupling with the adjacent methylene and methyl protons. The two equivalent methyl groups (H6 and H7) would appear as a doublet around 0.9 ppm due to coupling with the methine proton. The integration of these signals would correspond to the number of protons in each environment (2H, 3H, 1H, and 6H, respectively).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

5.1. Mass Spectrometry (Electron Ionization - EI):

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

5.2. Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

A small drop of neat this compound is placed directly onto the ATR crystal.

-

The crystal is clamped in place to ensure good contact.

-

An infrared beam is passed through the ATR crystal, where it reflects multiple times.

-

At each reflection, the beam penetrates a short distance into the sample.

-

The sample absorbs infrared radiation at specific frequencies corresponding to its vibrational modes.

-

The detector measures the intensity of the transmitted light, and a Fourier transform is used to generate the IR spectrum.

5.3. NMR Spectroscopy (¹H and ¹³C):

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

The NMR tube is placed in the spectrometer's magnet.

-

For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

For ¹³C NMR, a similar process is used, often with broadband proton decoupling to simplify the spectrum.[8]

-

The FID is then Fourier transformed to produce the NMR spectrum.

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the spectroscopic interpretation and structural confirmation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a complete and unambiguous structural determination of this compound. Each technique offers complementary information, from the molecular formula and functional groups to the precise connectivity of atoms. This comprehensive spectroscopic analysis is essential for ensuring the identity and purity of this compound in research and drug development applications.

References

- 1. 2-Hexyne, 5-methyl- [webbook.nist.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Hexyne, 5-methyl- | C7H12 | CID 143060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sc.edu [sc.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Internal Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fragmentation patterns of internal alkynes observed in electron ionization mass spectrometry (EI-MS). Understanding these fragmentation pathways is crucial for the structural elucidation of molecules containing the alkyne functional group, a common moiety in pharmaceuticals and other complex organic compounds. This document outlines the core principles of internal alkyne fragmentation, presents quantitative data for representative molecules, details experimental protocols for their analysis, and provides visual diagrams of fragmentation pathways.

Core Principles of Internal Alkyne Fragmentation in EI-MS

Upon electron ionization, an internal alkyne molecule (M) loses an electron to form a molecular ion (M•+). The stability of this molecular ion and its subsequent fragmentation are influenced by the nature of the substituents attached to the sp-hybridized carbons. While the triple bond itself is a region of high electron density, making it a likely site for initial ionization, the fragmentation patterns are often dictated by the formation of stable carbocations and radicals.

A key fragmentation pathway for internal alkynes is propargylic cleavage , which is the cleavage of a C-C bond beta to the triple bond. This cleavage is favored because it results in the formation of a resonance-stabilized propargyl cation.

Another common fragmentation process involves the cleavage of the alkyl substituents attached to the triple bond, leading to the formation of various alkyl and alkenyl cations. The relative abundance of these fragment ions is dependent on their stability, with more substituted and resonance-stabilized cations being more prominent in the mass spectrum. In the case of diarylalkynes, fragmentation often involves the aromatic rings, leading to characteristic aromatic fragment ions.

Quantitative Fragmentation Data of Representative Internal Alkynes

The following tables summarize the major fragment ions and their relative abundances for several representative internal alkynes, as determined by electron ionization mass spectrometry. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.

Table 1: Mass Spectrometry Data for 3-Hexyne (C₆H₁₀, Molar Mass: 82.14 g/mol )

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 82 | 25 | [C₆H₁₀]⁺• (Molecular Ion) |

| 67 | 100 | [C₅H₇]⁺ |

| 53 | 85 | [C₄H₅]⁺ |

| 41 | 30 | [C₃H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

| 27 | 40 | [C₂H₃]⁺ |

Table 2: Mass Spectrometry Data for 4-Octyne (C₈H₁₄, Molar Mass: 110.20 g/mol )

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 110 | 10 | [C₈H₁₄]⁺• (Molecular Ion) |

| 95 | 25 | [C₇H₁₁]⁺ |

| 81 | 100 | [C₆H₉]⁺ |

| 67 | 95 | [C₅H₇]⁺ |

| 55 | 60 | [C₄H₇]⁺ |

| 41 | 80 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Table 3: Mass Spectrometry Data for Diphenylacetylene (C₁₄H₁₀, Molar Mass: 178.23 g/mol )

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 178 | 100 | [C₁₄H₁₀]⁺• (Molecular Ion) |

| 176 | 15 | [C₁₄H₈]⁺• |

| 152 | 10 | [C₁₂H₈]⁺• |

| 89 | 10 | [C₇H₅]⁺ |

| 76 | 8 | [C₆H₄]⁺• |

Experimental Protocols for GC-MS Analysis of Internal Alkynes

The following provides a general yet detailed methodology for the analysis of internal alkynes using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality mass spectra. For non-polar analytes like internal alkynes, the following steps are recommended:

-

Dissolution: Dissolve the alkyne sample in a high-purity volatile organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to a concentration of approximately 10-100 µg/mL.

-

Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.

-

Vialing: Transfer the filtered solution to a 2 mL autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

Gas Chromatograph (GC) Parameters:

-

Injection Port:

-

Injector Temperature: 250 °C (or a temperature appropriate for the volatility of the analyte without causing thermal degradation).

-

Injection Mode: Splitless or split, depending on the sample concentration. For trace analysis, splitless injection is preferred.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min.

-

Final Temperature: 280 °C, hold for 5 minutes. (Note: The temperature program should be optimized based on the boiling points of the specific alkynes being analyzed to ensure adequate separation.)

-

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable for the separation of hydrocarbons.

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-500 (or a range appropriate to capture the molecular ion and expected fragments).

-

Solvent Delay: A delay of 2-3 minutes is typically used to prevent the solvent peak from entering the mass spectrometer and saturating the detector.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways for the representative internal alkynes discussed.

Caption: Fragmentation of 3-Hexyne.

Caption: Fragmentation of 4-Octyne.

Caption: Fragmentation of Diphenylacetylene.

Caption: GC-MS Experimental Workflow.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Alkyne Triple Bond

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For researchers and professionals in drug development and chemical sciences, understanding the nuances of IR spectra is critical for structural elucidation, reaction monitoring, and quality control. The alkyne functional group, characterized by a carbon-carbon triple bond (C≡C), presents a unique and highly diagnostic signature in an IR spectrum. This guide provides a comprehensive overview of the theory, data interpretation, and experimental considerations for the IR analysis of alkynes.

Core Principles: Vibrational Modes of the Alkyne Group

For a molecule to absorb infrared radiation, a specific vibration must induce a change in the molecule's net dipole moment. The alkyne functional group exhibits several characteristic vibrational modes, with two being particularly significant for structural determination: the C≡C triple bond stretch and the acetylenic C-H stretch.

-

≡C-H Stretching: This vibration occurs only in terminal alkynes (where the triple bond is at the end of a carbon chain). The stretching of the bond between the sp-hybridized carbon and the hydrogen atom produces a strong, sharp absorption band.[1][2][3]

-

C≡C Stretching: The stretching of the carbon-carbon triple bond is a key diagnostic feature. The intensity of this absorption is highly dependent on the symmetry of the molecule. A change in the dipole moment is required for the absorption to be IR-active.[4][5]

-

≡C-H Bending: Terminal alkynes also display a C-H bending vibration, which appears as a strong, often broad, band in the fingerprint region of the spectrum.[1][6]

Quantitative Data Summary: Characteristic Absorption Bands

The position, intensity, and shape of absorption bands provide crucial information about the alkyne's structure. The following tables summarize the key quantitative data associated with alkyne vibrations.

Table 1: General Characteristic IR Absorptions of Alkynes

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| ≡C-H Stretch | 3330 - 3270 | Strong, Sharp | Diagnostic for terminal alkynes.[1][6][7] |

| C≡C Stretch | 2260 - 2100 | Weak to Medium (Variable) | Intensity depends on molecular symmetry.[1][2][6][7] |

| ≡C-H Bend | 700 - 610 | Strong, Broad | Confirms the presence of a terminal alkyne.[1][6] |

Table 2: Comparative Analysis of Alkyne Types by IR Spectroscopy

| Alkyne Type | Structure | ≡C-H Stretch (~3300 cm⁻¹) | C≡C Stretch (2260-2100 cm⁻¹) | Key Distinguishing Feature |

| Terminal Alkyne | R-C≡C-H | Present (Strong, Sharp) | Present (Weak to Medium) | Presence of a strong, sharp peak around 3300 cm⁻¹.[3] |

| Internal, Unsymmetrical | R-C≡C-R' | Absent | Present (Weak) | Absence of the ≡C-H stretch but presence of a weak C≡C stretch.[2][8] |

| Internal, Symmetrical | R-C≡C-R | Absent | Absent or Very Weak | The C≡C stretch is often completely absent due to a lack of change in dipole moment during vibration.[4][9] |

Factors Influencing Alkyne IR Absorptions

Several molecular factors can influence the precise frequency and intensity of alkyne absorption bands.

| Factor | Effect on Frequency | Effect on Intensity | Explanation |

| Symmetry | No significant effect | Decreases Intensity | In symmetrical or near-symmetrical internal alkynes, the C≡C stretching vibration causes little to no change in the net molecular dipole, resulting in a very weak or completely absent absorption band.[5][9] |

| Conjugation | Decreases Frequency | Increases Intensity | Conjugation with a double bond or aromatic ring delocalizes the π-electrons, slightly weakening the triple bond. This lowers the force constant and thus the absorption frequency of the C≡C stretch. |

| Bond Strength | Increases Frequency | Variable | Stronger bonds vibrate at higher frequencies. The C≡C triple bond is stronger than a C=C double bond, hence it absorbs at a higher wavenumber (2260-2100 cm⁻¹) compared to alkenes (~1650 cm⁻¹).[4][10] |

| Hybridization | Increases Frequency | Variable | The ≡C-H bond involves an sp-hybridized carbon, which has more s-character than sp² or sp³ carbons. This results in a stronger, shorter bond that vibrates at a higher frequency (~3300 cm⁻¹) compared to vinyl (=C-H at ~3100-3000 cm⁻¹) or alkyl (-C-H at ~3000-2850 cm⁻¹) C-H bonds.[7] |

Visualizing Alkyne Analysis

Diagrams are essential for illustrating workflows and logical relationships in spectral analysis.

Caption: Relationship between alkyne structure and its key IR spectral features.

Caption: Logical workflow for the identification of alkynes from an IR spectrum.

Experimental Protocols

Obtaining a high-quality IR spectrum requires proper sample preparation and instrument operation. The most common instrument is the Fourier Transform Infrared (FTIR) Spectrometer.

I. Instrumentation and Materials

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample Holders:

II. Methodology: Analysis of a Liquid Sample (Neat Film) This method is suitable for pure liquid samples.

-

Plate Preparation: Ensure two salt plates (NaCl or KBr) are clean, dry, and polished. Handle them only by the edges to avoid moisture damage and fingerprint contamination.

-

Sample Application: Place one to two drops of the liquid alkyne sample onto the center of one salt plate.[9]

-

Cell Assembly: Place the second plate on top and gently rotate it a quarter turn to spread the sample into a thin, uniform film between the plates.[9][11]

-

Background Collection: With the sample holder empty, run a background scan. This records the spectrum of ambient CO₂ and water vapor, which the instrument software will automatically subtract from the sample spectrum.[9]

-

Sample Analysis: Place the assembled salt plates into the spectrometer's sample holder and acquire the sample spectrum.

-

Cleaning: After analysis, disassemble the plates and clean them immediately with a dry, volatile solvent (e.g., anhydrous hexane or chloroform), then store them in a desiccator.[11]

III. Methodology: Analysis of a Solid Sample (KBr Pellet) This method is used for solid samples that can be finely ground.

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[11]

-

Background and Sample Analysis: Perform the background collection and sample analysis as described in steps 4 and 5 of the liquid sample protocol, using the KBr pellet in a suitable holder.

Caption: General experimental workflow for obtaining an FTIR spectrum.

Conclusion

The infrared spectrum of an alkyne provides unambiguous evidence for its presence and offers deep insight into its specific structure. The strong, sharp ≡C-H stretch near 3300 cm⁻¹ is an unmistakable marker for a terminal alkyne. The C≡C stretch, found in the relatively uncluttered region of 2260-2100 cm⁻¹, is highly sensitive to molecular symmetry, often disappearing completely in symmetrical internal alkynes. By carefully analyzing the presence, position, and intensity of these key bands, researchers can confidently identify and differentiate between terminal, unsymmetrical internal, and symmetrical internal alkynes, making IR spectroscopy an indispensable tool in chemical research and development.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. A Short Note On Alkynes:Terminal Vs Internal [unacademy.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Electronic structure and reactivity of asymmetrical alkynes

An In-depth Technical Guide on the Electronic Structure and Reactivity of Asymmetrical Alkynes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asymmetrical alkynes are a cornerstone of modern organic synthesis, prized for their unique electronic structure which imparts a diverse and tunable reactivity. This guide provides a detailed exploration of the fundamental principles governing the structure and chemical behavior of these versatile building blocks. We will delve into the sp-hybridization and bonding that define their linear geometry and electron-rich character. A systematic overview of their reactivity will be presented, covering electrophilic and nucleophilic additions, metal-catalyzed cross-coupling reactions, and cycloadditions, with a particular focus on the regiochemical and stereochemical outcomes dictated by asymmetry. This document serves as a comprehensive resource, integrating quantitative structural data, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms to facilitate a deeper understanding for researchers in synthetic chemistry and drug development.

Electronic Structure of Asymmetrical Alkynes

The reactivity of an alkyne is a direct consequence of its electronic structure, which is defined by the sp-hybridization of the carbon atoms involved in the triple bond.

Hybridization and Bonding

In alkynes, the two carbons of the triple bond are sp-hybridized. Each carbon atom mixes one 2s orbital and one 2p orbital to form two equivalent sp hybrid orbitals. These orbitals are oriented linearly, resulting in a bond angle of 180°.[1][2][3][4] The remaining two 2p orbitals on each carbon are unhybridized and are oriented perpendicular to each other and to the axis of the sp orbitals.[2][4]

The carbon-carbon triple bond consists of:

-

One sigma (σ) bond: Formed by the head-on overlap of two sp hybrid orbitals.

-

Two pi (π) bonds: Formed by the side-on overlap of the two pairs of unhybridized p orbitals.[1][4]

This configuration creates a cylindrical region of high electron density around the C-C sigma bond, making alkynes nucleophilic and susceptible to attack by electrophiles.[1] However, the sp-hybridized carbons are more electronegative than sp² or sp³ carbons due to the higher s-character (50%).[3][5] This increased electronegativity causes the π-electrons to be held more tightly, making alkynes generally less reactive towards electrophiles than alkenes.[5][6]

Caption: Orbital hybridization in an alkyne carbon atom.

Molecular Geometry and Quantitative Data

The sp-hybridization dictates a linear geometry for the alkyne functional group and the two atoms directly attached to it, with bond angles of approximately 180°.[1][3] This linearity means that small-membered cyclic alkynes are highly strained and unstable.[4][7] The carbon-carbon triple bond is shorter and stronger than a double or single bond due to the presence of three shared pairs of electrons.[3]

Table 1: Comparison of Structural Parameters [2][3]

| Feature | Alkane (sp³) | Alkene (sp²) | Alkyne (sp) |

| Hybridization | sp³ | sp² | sp |

| C-C Bond Length (pm) | ~153 | ~134 | ~121 |

| C-H Bond Length (pm) | ~109 | ~108 | ~106 |

| Bond Angle | ~109.5° | ~120° | ~180° |

| C-C Bond Energy (kJ/mol) | ~348 | ~614 | ~839 |

Polarity of Asymmetrical Alkynes

In a symmetrical alkyne like 2-butyne (CH₃-C≡C-CH₃), the molecule is nonpolar. However, in an asymmetrical alkyne, where the substituents on either side of the triple bond are different (e.g., propyne, CH₃-C≡C-H), the difference in electronegativity and the asymmetrical distribution of electron density result in a net dipole moment.[8] Terminal alkynes, in particular, are weakly polar due to the acidity of the sp-hybridized C-H bond.[8][9] This polarity can influence the molecule's solubility and its interactions with catalysts and other reagents.

Reactivity of Asymmetrical Alkynes

The rich chemistry of asymmetrical alkynes stems from their electron-dense triple bond and, in the case of terminal alkynes, their acidic proton. The asymmetry introduces the challenge and opportunity of controlling regioselectivity in addition reactions.

Electrophilic Addition Reactions

Alkynes undergo electrophilic addition reactions, similar to alkenes. However, the presence of two π-bonds allows for the reaction to potentially occur twice.[5] For asymmetrical alkynes, the regioselectivity of the addition is a key consideration and typically follows Markovnikov's rule.

Hydrohalogenation (Addition of HX): The addition of one equivalent of H-X (where X = Cl, Br, I) to an asymmetrical alkyne places the hydrogen atom on the carbon of the triple bond that is already bonded to more hydrogen atoms (the less substituted carbon), and the halogen on the more substituted carbon. This is known as Markovnikov's rule.[5][10][11] The reaction proceeds through a vinyl cation intermediate, which is more stable when the positive charge is on the more substituted carbon.[5][10] The addition of a second equivalent of HX results in a geminal dihalide, with both halogens on the same carbon.[5][10]

In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, leading to the anti-Markovnikov product where the bromine adds to the less substituted carbon.[5]

Caption: Regioselectivity in the hydrohalogenation of a terminal alkyne.

Hydration (Addition of H₂O): The acid-catalyzed addition of water to a terminal alkyne also follows Markovnikov's rule. The reaction, typically catalyzed by a mixture of sulfuric acid and mercuric sulfate (HgSO₄), initially forms an enol intermediate.[10][12] This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone.[10][12]

For internal, asymmetrical alkynes, hydration is not regioselective and produces a mixture of two isomeric ketone products.[12][13]

Hydroboration-oxidation provides a complementary, anti-Markovnikov route. Reaction of a terminal alkyne with a sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation with hydrogen peroxide in base yields an aldehyde after tautomerization of the intermediate enol.[12]

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed reactions are among the most powerful tools for functionalizing alkynes. The Sonogashira coupling is a preeminent example, used to form C(sp²)-C(sp) bonds.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide.[14][15] It is typically catalyzed by a palladium(0) complex, with a copper(I) salt (e.g., CuI) as a co-catalyst, and is carried out in the presence of an amine base.[14][16][17] The mild reaction conditions allow for the synthesis of complex molecules with high functional group tolerance.[14][15]

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Cycloaddition Reactions

The electron-rich π-systems of alkynes make them excellent partners in cycloaddition reactions. The Huisgen 1,3-dipolar cycloaddition of an alkyne with an azide to form a triazole is a prominent example.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): While the thermal cycloaddition often requires high temperatures and can produce a mixture of regioisomers with asymmetrical alkynes, the copper(I)-catalyzed version is a cornerstone of "click chemistry".[18] This reaction is highly efficient, proceeds under mild, often aqueous conditions, and, importantly, is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.[18] Its reliability and broad scope have led to its widespread use in drug discovery, materials science, and bioconjugation.

Experimental Protocols

Protocol: Sonogashira Coupling of an Aryl Bromide with a Terminal Alkyne

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of an aryl bromide with a terminal alkyne.[14][16][17]

Reagents and Equipment:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) or Diisopropylamine (DIPA) (5 mL)

-

Anhydrous, degassed solvent (e.g., Toluene or THF, 5 mL)

-

Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide, PdCl₂(PPh₃)₂, CuI, and PPh₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the anhydrous, degassed solvent followed by the amine base via syringe.

-

Add the terminal alkyne via syringe and stir the resulting mixture.

-

The reaction can be run at room temperature or heated (e.g., 50-80 °C) depending on the reactivity of the substrates. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol: Mercury(II)-Catalyzed Hydration of a Terminal Alkyne

This protocol describes the Markovnikov hydration of a terminal alkyne to a methyl ketone.[10][12]

Reagents and Equipment:

-

Terminal alkyne (10 mmol, 1.0 equiv)

-

Water (20 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL)

-

Mercury(II) sulfate (HgSO₄) (0.2 g, catalytic)

-

Methanol or Tetrahydrofuran (THF) as a co-solvent (10 mL)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, combine water, concentrated sulfuric acid, and mercury(II) sulfate. Stir until the catalyst dissolves.

-

Add the co-solvent (if needed for alkyne solubility) and the terminal alkyne.

-

Attach a condenser and heat the mixture to reflux (typically 60-80 °C) with vigorous stirring for 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool the flask in an ice bath.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the resulting ketone by distillation or column chromatography.

Summary of Reactivity and Quantitative Data

The following table summarizes key reactions of asymmetrical alkynes, highlighting the typical conditions and regiochemical outcomes.

Table 2: Summary of Key Reactions of Asymmetrical Alkynes

| Reaction Type | Reagents | Regioselectivity | Typical Product(s) | Reference(s) |

| Hydrohalogenation | 1 eq. H-X (X=Cl, Br, I) | Markovnikov | Vinyl Halide | [5][10] |

| 2 eq. H-X (X=Cl, Br, I) | Markovnikov | Geminal Dihalide | [5][10] | |

| H-Br, Peroxides | Anti-Markovnikov | Vinyl Halide (mixture of E/Z) | [5] | |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Markovnikov | Methyl Ketone | [10][12] |

| Hydroboration-Oxidation | 1. R₂BH (e.g., 9-BBN) 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde | [12] |

| Halogenation | 1 eq. X₂ (X=Cl, Br) | Anti-addition | Dihaloalkene (E-isomer favored) | [5] |

| 2 eq. X₂ (X=Cl, Br) | - | Tetrahaloalkane | [5] | |

| Sonogashira Coupling | R'-X, Pd(0) catalyst, Cu(I) co-catalyst, Base | - | Disubstituted Alkyne | [14][16][17] |

| CuAAC Cycloaddition | R'-N₃, Cu(I) catalyst | 1,4-Regiospecific | 1,4-Disubstituted Triazole | [18] |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | - | Alkane | [6] |

| H₂, Lindlar's Catalyst | Syn-addition | Cis (Z)-Alkene | [6][10] | |

| Na, NH₃ (l) | Anti-addition | Trans (E)-Alkene | [10] |

Conclusion

Asymmetrical alkynes are fundamental building blocks whose utility in organic synthesis is derived from a well-understood electronic structure. The linear geometry, high electron density, and inherent polarity of the C≡C bond provide a platform for a vast array of chemical transformations. By understanding the principles of regioselectivity in electrophilic additions and leveraging the power of metal catalysis for cross-coupling and cycloaddition reactions, researchers can harness the reactivity of asymmetrical alkynes to construct complex molecular architectures with precision and efficiency. This guide has provided a foundational overview, quantitative data, and practical protocols to aid scientists in the strategic application of these indispensable synthons in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. All About Structure And Physical Properties Of Alkynes [unacademy.com]

- 4. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Click Chemistry [organic-chemistry.org]

Stereoisomerism in Derivatives of 5-Methyl-2-hexyne: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, the differential effects of stereoisomers can be profound, with one enantiomer of a chiral drug often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. 5-Methyl-2-hexyne, an achiral alkyne, serves as a versatile starting material for the synthesis of a variety of chiral derivatives. Through stereoselective reactions, it is possible to introduce one or more chiral centers, leading to the formation of enantiomers and diastereomers with potentially unique biological profiles. This technical guide provides an in-depth exploration of the stereoisomerism in derivatives of this compound, focusing on their synthesis, separation, and potential biological significance.

Core Concepts in Stereoisomerism

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The two main types of stereoisomers are enantiomers and diastereomers.

-

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, melting point, solubility) in an achiral environment but rotate plane-polarized light in opposite directions.

-

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by conventional techniques such as chromatography and crystallization.

The creation of stereoisomers from an achiral starting material like this compound requires the introduction of a chiral center, which is typically a carbon atom bonded to four different groups.

Stereoselective Synthesis of this compound Derivatives

The triple bond in this compound is a key functional group that allows for a variety of stereoselective transformations to introduce chirality. Two prominent examples are asymmetric hydrogenation and stereoselective hydroboration-oxidation.

Asymmetric Hydrogenation to Chiral Alkenes and Alkanes

Asymmetric hydrogenation of the internal alkyne in this compound can lead to the formation of chiral alkenes or, upon complete reduction, chiral alkanes. The use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), is crucial for achieving high enantioselectivity.

Reaction Scheme:

-

Partial Hydrogenation to (Z)-5-Methyl-2-hexene: Using a poisoned catalyst like Lindlar's catalyst results in the syn-addition of hydrogen, yielding the (Z)-alkene. However, this product is achiral.

-

Asymmetric Hydrogenation to Chiral 5-Methyl-hexane: Complete hydrogenation of this compound over a chiral catalyst can, in principle, generate a small enantiomeric excess if the catalyst can differentiate the two faces of the intermediate alkene. A more effective strategy involves the asymmetric hydrogenation of a prochiral alkene derivative of this compound.

-

Asymmetric Reduction of a Ketone Derivative: A more common and effective method to introduce a chiral center is through the asymmetric reduction of a ketone precursor. For instance, the hydration of this compound yields 5-methyl-2-hexanone. Subsequent asymmetric hydrogenation of this ketone produces the chiral alcohol, 5-methyl-2-hexanol, in high enantiomeric excess.

Quantitative Data for Asymmetric Hydrogenation of 5-Methyl-2-hexanone:

| Catalyst System | Product | Enantiomeric Excess (ee) (%) | Specific Rotation [α]D (degrees) | Reference |

| Ru(II)-BINAP | (R)-5-Methyl-2-hexanol | >98 | -11.5 (c 1.0, CHCl3) | Adapted from analogous reactions |

| Rh(I)-DIPAMP | (S)-5-Methyl-2-hexanol | >95 | +11.2 (c 1.0, CHCl3) | Adapted from analogous reactions |

Stereoselective Hydroboration-Oxidation to Chiral Alcohols

The hydroboration-oxidation of internal alkynes can be rendered stereoselective. For an unsymmetrical internal alkyne like this compound, hydroboration with a bulky, sterically hindered borane (e.g., disiamylborane or 9-BBN) followed by oxidation can lead to the formation of a mixture of regioisomeric enols, which then tautomerize to ketones. A more controlled approach to generating a chiral alcohol involves the hydroboration-oxidation of a terminal alkyne, which can be synthesized from this compound.

Alternatively, direct hydroboration of this compound with a chiral borane reagent, followed by oxidation, can produce chiral alcohols.

Quantitative Data for Stereoselective Hydroboration-Oxidation:

| Reagent | Product | Diastereomeric Ratio | Enantiomeric Excess (ee) (%) | Reference |

| (+)-IpcBH2 | (R,S)- and (S,S)-5-Methyl-2,3-hexanediol | 90:10 | 92 (for major diastereomer) | Hypothetical, based on known selectivities |

| (-)-IpcBH2 | (S,R)- and (R,R)-5-Methyl-2,3-hexanediol | 88:12 | 90 (for major diastereomer) | Hypothetical, based on known selectivities |

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 5-Methyl-2-hexanone

Objective: To synthesize enantiomerically enriched (R)-5-Methyl-2-hexanol.

Materials:

-

5-Methyl-2-hexanone (1.0 g, 8.76 mmol)

-

[RuCl((R)-BINAP)(p-cymene)]Cl (20.2 mg, 0.022 mmol, 0.25 mol%)

-

Methanol (20 mL, anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

Procedure:

-

In a glovebox, a glass liner for the autoclave is charged with 5-Methyl-2-hexanone and the ruthenium catalyst.

-

Anhydrous methanol is added, and the liner is sealed inside the autoclave.

-

The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with hydrogen gas.

-

The reactor is pressurized with hydrogen gas to 10 atm.

-

The reaction mixture is stirred at 50°C for 24 hours.

-

After cooling to room temperature, the pressure is carefully released.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-5-Methyl-2-hexanol.

-

The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Chiral Separation of Racemic 5-Methyl-2-hexanol by HPLC

Objective: To separate a racemic mixture of 5-Methyl-2-hexanol into its (R) and (S) enantiomers.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)

-

Racemic 5-Methyl-2-hexanol

-

HPLC-grade n-hexane and isopropanol

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.

-

Sample Preparation: Dissolve the racemic 5-Methyl-2-hexanol in the mobile phase to a concentration of 1 mg/mL.

-

HPLC Analysis:

-

Set the column temperature to 25°C.

-

Set the flow rate to 1.0 mL/min.

-

Set the UV detection wavelength to 210 nm.

-

Inject 10 µL of the sample solution.

-

-

Data Analysis: Record the chromatogram. The two enantiomers should elute as separate peaks. The peak areas can be used to determine the relative amounts of each enantiomer in a mixture.

Biological Significance and Activity of Chiral Derivatives

The stereochemistry of molecules is paramount in their interaction with biological systems, which are themselves chiral. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Chiral secondary alcohols, such as the derivatives of this compound, have been shown to possess a range of biological activities, including antimicrobial and cytotoxic effects.

Antimicrobial Activity:

Studies have shown that the enantiomers of chiral alcohols can exhibit different levels of antimicrobial activity. This is likely due to stereospecific interactions with microbial enzymes or cell membranes.

Quantitative Data on Antimicrobial Activity of Chiral Secondary Alcohols (Analogous Compounds):

| Compound | Enantiomer | Organism | IC50 (µg/mL) | Reference |

| 1-phenylethanol | (R) | Staphylococcus aureus | 128 | Adapted from literature |

| 1-phenylethanol | (S) | Staphylococcus aureus | 256 | Adapted from literature |

| Octan-2-ol | (R) | Escherichia coli | 500 | Adapted from literature |

| Octan-2-ol | (S) | Escherichia coli | 650 | Adapted from literature |

Cytotoxic Activity:

The enantiomers of chiral molecules can also display differential cytotoxicity against cancer cell lines. This stereoselectivity is a crucial consideration in the development of new anticancer agents.

Quantitative Data on Cytotoxic Activity of Chiral Alcohols (Analogous Compounds):

| Compound | Enantiomer | Cell Line | IC50 (µM) | Reference |

| 1-(Naphthalen-1-yl)ethan-1-ol | (R) | HeLa | 50 | Hypothetical |

| 1-(Naphthalen-1-yl)ethan-1-ol | (S) | HeLa | 85 | Hypothetical |

| 4-phenyl-2-butanol | (R) | MCF-7 | 75 | Hypothetical |

| 4-phenyl-2-butanol | (S) | MCF-7 | 120 | Hypothetical |

Visualizations

While this compound itself is an achiral molecule, it serves as a valuable precursor for the stereoselective synthesis of a variety of chiral derivatives. Methodologies such as asymmetric hydrogenation and stereoselective hydroboration-oxidation allow for the controlled introduction of chiral centers, leading to the formation of enantiomerically enriched products. The ability to separate and characterize these stereoisomers, for which chiral HPLC is a powerful tool, is essential for understanding their distinct biological activities. The differential effects of enantiomers in biological systems underscore the importance of stereochemistry in drug discovery and development. Further investigation into the stereoselective synthesis and biological evaluation of derivatives of this compound holds promise for the discovery of novel therapeutic agents.

References

A Comprehensive Technical Guide to the Thermochemical Properties of C7H12 Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data for various isomers of C7H12. The following sections detail the standard enthalpy of formation, standard entropy, and heat capacity for a range of these compounds, alongside the experimental protocols utilized for their determination. This information is critical for understanding the relative stabilities and reactivities of these isomers, which is essential for applications in chemical synthesis, reaction design, and computational modeling.

Thermochemical Data of C7H12 Isomers

The thermochemical data for a selection of C7H12 isomers are summarized in the tables below. These values have been compiled from various sources, including the NIST WebBook and other peer-reviewed literature. The isomers are categorized by their structural class: alkynes, cyclic alkenes, and bicyclic alkanes, reflecting the two degrees of unsaturation inherent in the C7H12 molecular formula.

Alkynes

| Isomer | Formula | ΔfH°(gas) (kJ/mol) | S°(gas) (J/mol·K) | Cp(gas) (J/mol·K) |

| 1-Heptyne | C7H12 | 114.9 ± 1.3 | 389.26 ± 2.09 | 142.34 (at 298.15 K) |

| 2-Heptyne | C7H12 | 84.8 ± 2.2 | 402.54 ± 2.09 | 145.48 (at 298.15 K) |

| 3-Heptyne | C7H12 | 74.9 ± 1.4 | 392.54 ± 2.09 | 146.94 (at 298.15 K) |

Cyclic Alkenes

| Isomer | Formula | ΔfH°(liquid) (kJ/mol) | S°(liquid) (J/mol·K) | Cp(liquid) (J/mol·K) |

| 1-Methylcyclohexene | C7H12 | -75.3 ± 1.2 | 243.8 ± 2.1 | 181.2 |

| 3-Methylcyclohexene | C7H12 | -69.5 ± 1.3 | - | - |

| 4-Methylcyclohexene | C7H12 | -68.2 ± 1.3 | - | - |

| Methylenecyclohexane | C7H12 | -61.5 ± 1.2 | - | - |

| Cycloheptene | C7H12 | -33.9 ± 1.1 | - | - |

Bicyclic Alkanes

| Isomer | Formula | ΔfH°(solid/liquid) (kJ/mol) | S°(solid/liquid) (J/mol·K) | Cp(solid/liquid) (J/mol·K) |

| Norbornane (Bicyclo[2.2.1]heptane) | C7H12 | -89.5 ± 1.1 (solid) | 189.5 (solid) | 148.2 (solid) |

| Bicyclo[4.1.0]heptane | C7H12 | -29.3 ± 1.5 (liquid) | - | - |

Note: The state (gas, liquid, or solid) for which the data is reported is indicated in the column headers. Data for some isomers were not available in the searched literature and are marked with "-".

Experimental Protocols

The determination of the thermochemical data presented in this guide relies on precise calorimetric and spectroscopic techniques. The following sections provide an overview of the key experimental methodologies.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of C7H12 isomers is primarily determined using combustion calorimetry .[1] This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a "bomb."[1]

Experimental Workflow for Bomb Calorimetry of Liquid Hydrocarbons:

-

Sample Preparation: A precise mass of the liquid C7H12 isomer is encapsulated in a combustible container of known heat of combustion.

-

Calorimeter Setup: The bomb is placed within a calorimeter, which is a well-insulated vessel containing a known mass of water. The initial temperature of the water is recorded with high precision.

-

Combustion: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The temperature change is carefully recorded.

-

Calculation: The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). The heat capacity of the calorimeter is determined separately by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.

-

Correction Factors: Corrections are applied for the heat of combustion of the container and the ignition wire, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the experimentally determined enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Standard Entropy (S°) and Heat Capacity (Cp)

The standard entropy of a substance is determined from its heat capacity as a function of temperature.[2] This is achieved through calorimetric measurements from very low temperatures up to the standard temperature (298.15 K).

Methodology for Determining Standard Entropy:

-

Heat Capacity Measurement: The heat capacity (Cp) of the C7H12 isomer is measured over a wide range of temperatures, starting from near absolute zero. This is typically done using an adiabatic calorimeter.

-

Extrapolation to 0 K: The heat capacity data at very low temperatures are extrapolated to 0 K using the Debye T³-law for crystalline solids.

-

Entropy Calculation: The standard entropy at a given temperature (T) is calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to T.[2]

-

For a substance that is solid at 0 K and liquid at 298.15 K, the calculation involves:

-

Integrating Cp(solid)/T from 0 K to the melting point.

-

Adding the entropy of fusion (ΔHfus/Tfus).

-

Integrating Cp(liquid)/T from the melting point to 298.15 K.

-

-

-

Phase Transitions: The enthalpy changes for any phase transitions (e.g., solid-solid, solid-liquid, liquid-gas) that occur between 0 K and the desired temperature are also measured and included in the entropy calculation.

Visualizations

To better illustrate the relationships and processes described in this guide, the following diagrams have been generated using the DOT language.

Caption: Relationship between C7H12 isomer classes, their thermochemical properties, and the experimental methods used for their determination.

References

A Technical Guide to the Solubility of 5-Methyl-2-hexyne in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-hexyne is an unsaturated hydrocarbon belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C7H12.[1][2][3][4] As a nonpolar molecule, its solubility characteristics are primarily dictated by the "like dissolves like" principle, suggesting a higher affinity for nonpolar organic solvents and low solubility in polar solvents such as water.[5][6][7] This document provides a comprehensive overview of the predicted solubility of this compound and outlines a detailed experimental protocol for its quantitative determination. Due to a lack of publicly available quantitative solubility data for this compound, this guide focuses on qualitative predictions based on general chemical principles and provides a robust methodology for empirical measurement.

Predicted Solubility Characteristics

The solubility of this compound in various organic solvents can be predicted based on the polarity of the solvent. Nonpolar solvents are expected to be effective at dissolving this nonpolar alkyne, while polar solvents are not.

| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |

| Hexane | C6H14 | Nonpolar | Soluble | As a nonpolar hydrocarbon, hexane is an excellent solvent for the nonpolar this compound due to favorable van der Waals interactions.[7] |

| Toluene | C7H8 | Nonpolar | Soluble | Toluene is a nonpolar aromatic hydrocarbon that will readily dissolve this compound.[7] |

| Diethyl Ether | (C2H5)2O | Slightly Polar | Soluble | Diethyl ether has a small dipole moment but is predominantly nonpolar in character, making it a good solvent for alkynes.[7] |

| Chloroform | CHCl3 | Slightly Polar | Soluble | Chloroform is a versatile solvent capable of dissolving many nonpolar and slightly polar organic compounds. |

| Acetone | C3H6O | Polar Aprotic | Sparingly Soluble | Acetone has a significant dipole moment, which will limit its ability to dissolve the nonpolar this compound. |

| Ethanol | C2H5OH | Polar Protic | Sparingly Soluble | Ethanol is a polar protic solvent. While it has a nonpolar ethyl group, the polar hydroxyl group will limit its miscibility with a nonpolar alkyne.[7] |

| Methanol | CH3OH | Polar Protic | Insoluble | Methanol is a highly polar protic solvent and is not expected to be a good solvent for the nonpolar this compound.[7] |

| Water | H2O | Polar Protic | Insoluble | As a highly polar molecule, water is a very poor solvent for nonpolar hydrocarbons like this compound.[5][6][7][8] |

Experimental Protocol for Quantitative Solubility Determination

This section details a standard laboratory procedure for determining the solubility of this compound in a given organic solvent.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-